Naphthalen-2-yl(thiophen-3-yl)methanol
Overview
Description
Naphthalen-2-yl(thiophen-3-yl)methanol is a useful research compound. Its molecular formula is C15H12OS and its molecular weight is 240.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Naphthoquinone-based chemosensors for transition metal ions have been developed using derivatives of naphthalene and thiophene. These compounds exhibit remarkable selectivity towards Cu2+ ions in methanol or methanol–water mixtures and change color upon complexation (Gosavi-Mirkute et al., 2017).
A naphthalene-based thiophene derivative has been used as a Cr3+ selective turn-on fluorescence probe in aqueous methanol. It can detect intracellular Cr3+ in contaminated living cells, suggesting its potential application in bioimaging (Das et al., 2012).
The photochemical generation and reactivity of naphthyl cations have been studied, demonstrating their potential in organic synthesis and chemical reactions (Slegt et al., 2007).
Synthesis of (2-Aminophenyl)(naphthalen-2-yl)methanones has been achieved through a photoinduced intramolecular rearrangement, highlighting a green and efficient synthetic method for these compounds (Jing et al., 2018).
(3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone has been synthesized and evaluated as an anticancer agent, indicating the therapeutic potential of naphthalene derivatives (Gouhar & Raafat, 2015).
Identification and quantitation of naphthoylindole derivatives have been conducted in illegal products, demonstrating the importance of these compounds in forensic toxicology (Nakajima et al., 2011).
Naphthalen-4-yl(phenyl)methanones have been discovered as new apoptosis inducers, providing insights into their potential as cancer therapeutics (Jiang et al., 2008).
Synthesis and anti-Parkinson's activity of 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives have been explored, showing their potential in neurodegenerative disease treatment (Gomathy et al., 2012).
Properties
IUPAC Name |
naphthalen-2-yl(thiophen-3-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12OS/c16-15(14-7-8-17-10-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,15-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXYTBXMGFVYIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C3=CSC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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